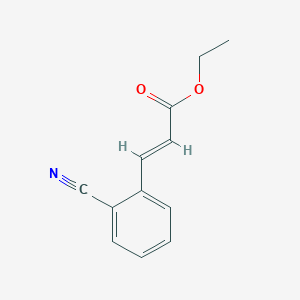

(E)-Ethyl 3-(2-cyanophenyl)acrylate

Overview

Description

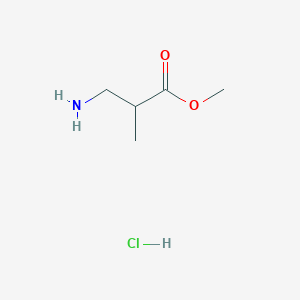

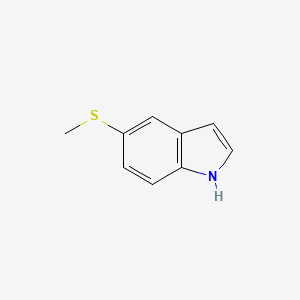

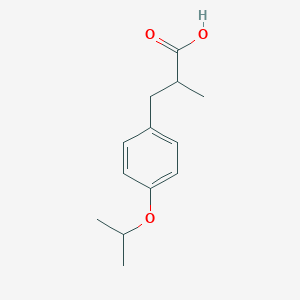

“(E)-Ethyl 3-(2-cyanophenyl)acrylate”, also known as ECAP, is a compound that has drawn the attention of the scientific community due to its potential uses in different fields. It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 .

Synthesis Analysis

While specific synthesis methods for “(E)-Ethyl 3-(2-cyanophenyl)acrylate” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(2-cyanophenyl)acrylate” has a molecular weight of 201.22 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- (E)-Ethyl 3-(2-cyanophenyl)acrylate and its analogues have been synthesized using a novel one-pot, three-component Wittig–SNAr approach. These compounds are used as intermediates in the synthesis of aurora 2 kinase inhibitors. This synthesis is characterized by high stereoselectivity and moderate to high yield, utilizing water as a nontoxic and environmentally benign solvent under metal-free mild reaction conditions (Xu et al., 2015).

Crystal Structure and Analytical Studies

- A study involving ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a related compound, focused on its crystal structure and Hirshfeld surface analysis. This research highlighted the importance of noncovalent interactions in the crystal packing and their roles in stabilizing molecular conformation (Matos et al., 2016).

Potential in Non-Linear Optical Applications

- Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a closely related compound, has been theoretically and experimentally analyzed for its suitability in non-linear optical (NLO) applications. The study emphasizes its strong electrophilic nature and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).

Applications in Polymer Science

- A study on comb poly[11-(4'-cyanophenyl-4-phenoxy)undecyl acrylate]s synthesized by atom transfer radical polymerization (ATRP) explores their miscibility and applications in polymer science. This research contributes to understanding the properties of complex polymer structures (Chang & Pugh, 2001).

Synthesis of Fine Chemicals and Pharmaceuticals

- Ethyl-2-cyano3-phenyl acrylate (ECPA) is synthesized for use as an intermediate in the production of fine chemicals and pharmaceuticals. A study on its synthesis used Phillipsite Zeolite as a catalyst in liquid phase under solvent-free conditions, highlighting the efficiency of this method (Pawaiyaa et al., 2014).

Safety And Hazards

In case of exposure, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear suitable protective clothing and avoid dust formation .

properties

IUPAC Name |

ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIMTCOXPDDFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(2-cyanophenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

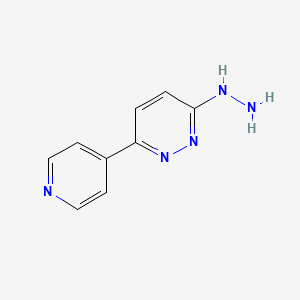

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)